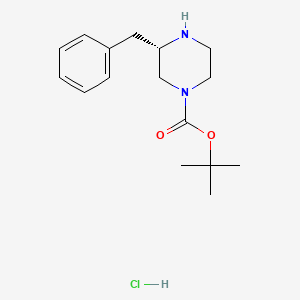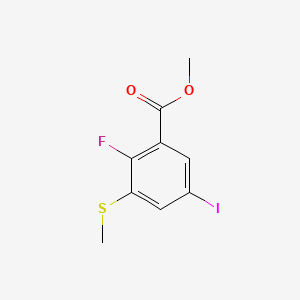![molecular formula C8H8BrNO B14025159 (NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a bromo-substituted phenyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving hydroxylamine derivatives.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, while the bromo-substituted phenyl group can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
- (NZ)-N-[(3-bromo-4-methylphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-chloro-5-methylphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-bromo-5-ethylphenyl)methylidene]hydroxylamine
Uniqueness:
- The presence of the bromo and methyl groups in specific positions on the phenyl ring imparts unique reactivity and properties to (NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine.
- Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the substituents.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-7(5-10-11)4-8(9)3-6/h2-5,11H,1H3/b10-5- |
InChI Key |
QGFDAQUYCKMJMV-YHYXMXQVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)/C=N\O |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


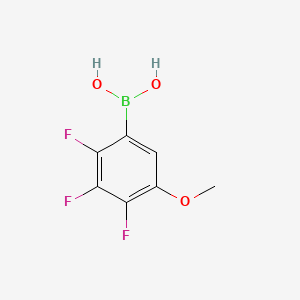
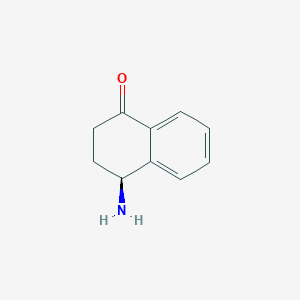

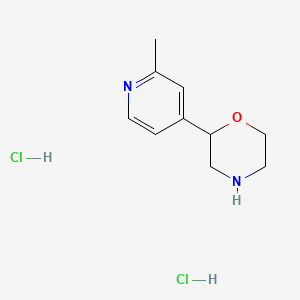
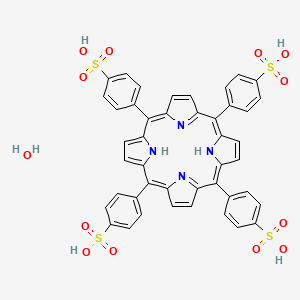
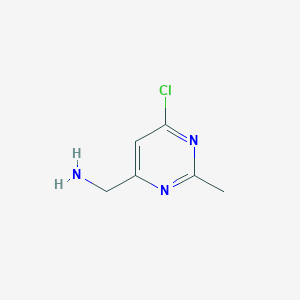
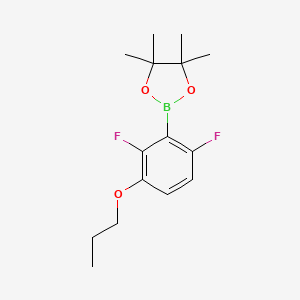
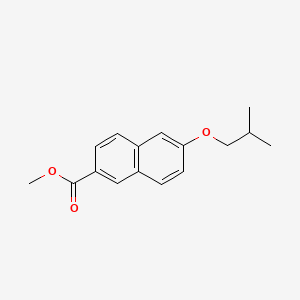
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
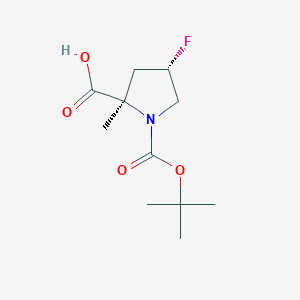
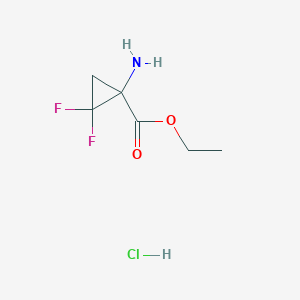
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
